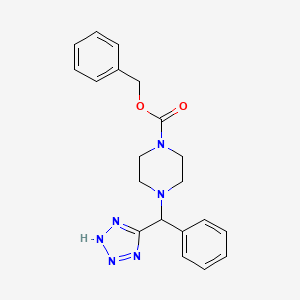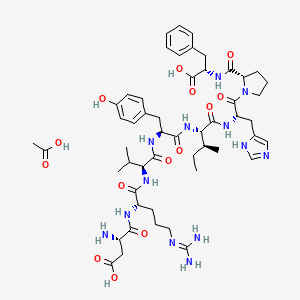
Angiotensin II acetate
Übersicht
Beschreibung
Angiotensin II acetate is the acetate salt form of therapeutic angiotensin II, a synthetic form of the endogenous angiotensin II, a peptide hormone of the renin-angiotensin-aldosterone system (RAAS) that causes vasoconstriction and an increase in blood pressure . It is used to increase blood pressure in adults with septic shock or other kinds of shock .
Wissenschaftliche Forschungsanwendungen
Blood Pressure Regulation
Angiotensin II (Ang II) is a primary effector peptide of the renin-angiotensin-aldosterone system (RAS). It plays a central role in maintaining blood pressure by binding to Ang II type 1 (AT1) receptors on vascular smooth muscle cells. This interaction leads to vasoconstriction, aldosterone secretion, and increased blood pressure . Researchers have studied Ang II as a model compound for developing and evaluating analytical methods for peptides and proteins, including mass spectrometry .
Hormone Replacement Therapy (HRT) and Blood Pressure Maintenance
In postmenopausal women receiving long-term hormone replacement therapy (HRT), Ang II is essential for blood pressure regulation. A study administered a small dose of candesartan (an AT1 receptor antagonist) to normotensive postmenopausal women. The results showed that Ang II contributes significantly to maintaining blood pressure in this population. The balance between Ang II’s hypertensive effect and bradykinin’s hypotensive effect influences blood pressure homeostasis .
Catecholamine Release and Central Nervous System Effects
Ang II is responsible for catecholamine release from the adrenal medulla and dopaminergic neurons in the central nervous system. These effects contribute to the overall regulation of blood pressure and cardiovascular function .
Vasopressor Activity
Directly binding to AT1 receptors on vascular smooth muscle cells, Ang II stimulates calcium/calmodulin-dependent phosphorylation of myosin, leading to smooth muscle contraction. This vasopressor activity is relevant in various clinical contexts, including shock states and circulatory support .
Cardiovascular Remodeling and Hypertrophy
Ang II’s AT1 receptor signaling mediates cardiomyocyte hypertrophy, fibroblast proliferation, and interstitial collagen deposition. Conversely, AT2 receptors have opposite effects, suppressing myocardial hypertrophy and promoting vasodilation .
Potential Therapeutic Opportunities
Researchers continue to explore Ang II’s pharmacological effects, hoping to uncover novel therapeutic opportunities. As our understanding of the renin-angiotensin system evolves, new applications may emerge .
Wirkmechanismus
Target of Action
Angiotensin II acetate primarily targets the G-protein-coupled angiotensin II receptor type 1 (AT-1) located on vascular smooth muscle cells . This receptor plays a crucial role in the regulation of blood pressure and fluid balance .
Mode of Action
The interaction of Angiotensin II acetate with its target receptor, AT-1, triggers a cascade of biochemical reactions. The binding of Angiotensin II to AT-1 stimulates Ca2+/calmodulin-dependent phosphorylation of myosin , leading to smooth muscle contraction . This results in vasoconstriction , which increases blood pressure .
Biochemical Pathways
Angiotensin II acetate affects several biochemical pathways. It induces both G protein- and non-G protein-related signaling pathways . It also influences the function of various kinases, including MAP kinases (ERK 1/2, JNK, p38MAPK), receptor tyrosine kinases (PDGF, EGFR, insulin receptor), and nonreceptor tyrosine kinases (Src, JAK/STAT, focal adhesion kinase (FAK)) .
Pharmacokinetics
Angiotensin II acetate is metabolized by aminopeptidase A and angiotensin converting enzyme 2 to angiotensin- (2-8) [angiotensin III] and angiotensin- (1-7), respectively .
Result of Action
The primary result of Angiotensin II acetate’s action is an increase in blood pressure. This is achieved through the contraction of smooth muscle cells in the walls of small arteries (arterioles), leading to vasoconstriction . Additionally, Angiotensin II triggers the adrenal glands to release aldosterone and the pituitary gland to release antidiuretic hormone (ADH, or vasopressin) .
Safety and Hazards
Eigenschaften
IUPAC Name |
acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H71N13O12.C2H4O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;1-2(3)4/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);1H3,(H,3,4)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTZKFAHKJXHBA-PIONDTTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H75N13O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027705 | |
| Record name | Angiotensin II monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1106.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Angiotensin II acetate | |
CAS RN |
32044-01-2, 68521-88-0 | |
| Record name | Angiotensin II, 5-L-isoleucine-, monoacetate (salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032044012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin II acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068521880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin II monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,3-Bis(2,6-diisopropylphenyl)-4-imidazoline-2-yl]chlorocopper(II)](/img/structure/B8117471.png)
![3-tert-butyl-1-cyclohexyl-1-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]urea](/img/structure/B8117487.png)
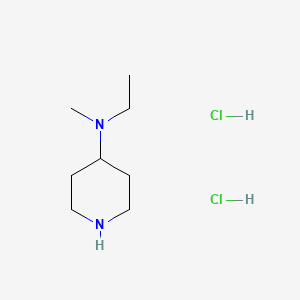
![3-[[(8S,9S)-6'-Methoxycinchonan-9-yl]amino]-4-[3,5-bis(trifluoromethyl)benzylamino]-3-cyclobutene-1,2-dione](/img/structure/B8117499.png)
![3-[[(8R,9R)-6'-Methoxy-10,11-dihydrocinchonan-9-yl]amino]-4-[3,5-bis(trifluoromethyl)benzylamino]-3-cyclobutene-1,2-dione](/img/structure/B8117502.png)
![1-[(1S,2S)-2-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]-1,2-diphenylethyl]-3-[(1S)-2-(dimethylamino)cyclohexyl]thiourea](/img/structure/B8117514.png)
![(S)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide](/img/structure/B8117517.png)
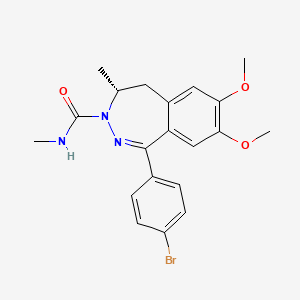
![(9R)-9-[3-[3,5-Bis(trifluoromethyl)phenyl]ureido]cinchonan](/img/structure/B8117541.png)
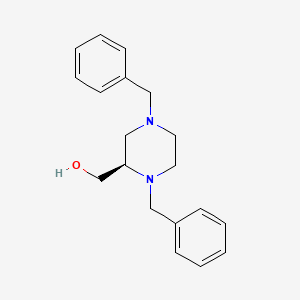
![2-([3,3'-Bipyridin]-4-ylthio)-N-(methylsulfonyl)acetamide](/img/structure/B8117557.png)
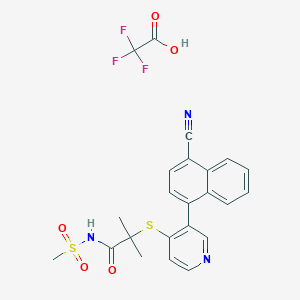
![2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-N-methylsulfonylacetamide;2,2,2-trifluoroacetic acid](/img/structure/B8117572.png)
